molecular formula C11H15BO4 B8240865 (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid

(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid

Cat. No.: B8240865
M. Wt: 222.05 g/mol
InChI Key: LMKOTUUORJDUIP-UHFFFAOYSA-N
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Description

(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid (CAS 1388233-62-2) is a boronic acid ester derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 11 H 15 BO 4 and a molecular weight of 222.05 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules. Boronic acids are pivotal in the development of bioactive compounds, particularly as inhibitors of serine enzymes. A key research application is the synthesis of β-aminoboronic acids, which are homologated analogues of the privileged α-aminoboronic acid motif found in FDA-approved drugs . These derivatives act as potent inhibitors of β-lactamase (BL) enzymes, which are a major cause of antimicrobial resistance. By forming tetrahedral adducts with catalytic serine residues, boronic acid-based compounds can mimic the transition state and inhibit clinically relevant classes of β-lactamases, including class C and class D carbapenemases . This mechanism helps to potentiate the activity of β-lactam antibiotics against resistant bacteria. Beyond antimicrobial applications, β-aminoboronic acids derived from building blocks like this compound are also explored as chemical probes for human enzymes and in peptidomimetic chemistry due to their stability and ability to interact with biological targets . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(1-methoxy-2-methyl-1-oxopropan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKOTUUORJDUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The Miyaura borylation reaction is the most common method for synthesizing arylboronic acids. For (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid, the protocol involves:

  • Substrate Preparation : Aryl halides (e.g., 4-bromo-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzene) serve as precursors.

  • Catalytic System : Pd(P t Bu3)2 or Pd(dppf)Cl2 with bis(pinacolato)diboron (B2pin2) in a micellar aqueous medium (e.g., 2% TPGS-750-M/water).

  • Base : Potassium acetate (KOAc) facilitates transmetalation.

Key Reaction Parameters

ParameterValue/DescriptionSource
CatalystPd(P t Bu3)2 (3 mol%)
Boron SourceB2pin2 (1.1 eq)
Solvent2% TPGS-750-M/water
TemperatureRoom temperature (25°C)
Reaction Time6–9 hours
Yield74–82%

Workup and Purification

Post-reaction, the product is extracted with ethyl acetate, filtered through silica gel, and purified via flash chromatography (EtOAc/hexanes). Recrystallization in hexane/EtOAc mixtures enhances purity (>95%).

Synthesis of the Aryl Halide Precursor

The aryl halide precursor, 4-bromo-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzene, is synthesized via:

Friedel-Crafts Acylation

  • Substrate : Bromobenzene derivatives.

  • Acylating Agent : Methyl 2-methyl-2-(methoxycarbonyl)propanoate.

  • Conditions : AlCl3 or FeCl3 as Lewis catalysts in dichloromethane (DCM) at 0°C.

Example Protocol

StepDetailsYield
Acylation4-Bromotoluene + methyl isobutyrate, AlCl3, DCM, 0°C → RT65%
EsterificationMethanol/H2SO4, reflux89%

Direct Bromination

For pre-functionalized substrates, bromination is achieved using N-bromosuccinimide (NBS) in CCl4 under radical initiation (AIBN).

Alternative Synthetic Routes

Conjugate Borylation-Cyclization

A two-step strategy reported for saturated boronic acids involves:

  • Conjugate Borylation : Cu-catalyzed addition of B2pin2 to N-aryl amino enoates.

  • Acid-Mediated Cyclization : HCl/MeOH to form the boronic acid.

Key Data

ParameterValueSource
CatalystCuCl/( R )-DTBM-Segphos
EnantioselectivityUp to 92% ee

Hydroboration of Styrene Derivatives

Though less common, hydroboration of 4-vinyl-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzene with HBpin in THF yields the boronic ester, hydrolyzed to the acid.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Miyaura BorylationHigh yield, scalable, room temperatureRequires aryl halide precursor74–82%
Conjugate BorylationEnantioselective, modularMulti-step, air-sensitive60–75%
HydroborationSimple setupLow regioselectivity40–55%

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals (e.g., ROCK inhibitors).

  • Proteasome Inhibition : The boronic acid moiety interacts with catalytic threonine residues .

Chemical Reactions Analysis

Types of Reactions

(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The ketone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Alcohols: Formed from reduction of the ketone moiety.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid lies in its use as a building block in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound can react with various aryl halides to produce biaryl compounds that are crucial in pharmaceuticals and materials science.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Compound NameStructureUnique Characteristics
(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acidStructureEnhanced reactivity due to methoxy and ketone groups
Phenylboronic AcidStructureSimple structure; widely used
3-Aminophenylboronic AcidStructureContains an amino group; used in drug development

Potential Therapeutic Applications

Research indicates that (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid may have significant biological activity, particularly as a lead compound in drug discovery. Boronic acids are known for their ability to inhibit proteasomes and certain enzymes, making them valuable in cancer therapy and other diseases. The specific structural features of this compound suggest potential for targeting specific biological processes.

Case Study: Inhibition of Proteasomes

In studies examining the inhibition of proteasomes, compounds structurally similar to (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid demonstrated efficacy in disrupting cellular protein degradation pathways. Such mechanisms are critical in cancer treatment, where proteasome inhibitors can induce apoptosis in malignant cells.

Development of New Materials

The unique properties of (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid allow for its incorporation into polymers, leading to materials with enhanced functionalities such as self-healing properties or specific binding capabilities. Although specific research on this application is limited, the structural characteristics warrant exploration in material science.

Sensor Development

Boronic acids are often utilized in the development of sensors due to their ability to form reversible covalent bonds with diols. The incorporation of (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid into sensor designs could lead to innovative detection methods for biomolecules.

Mechanism of Action

The mechanism by which (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid exerts its effects depends on the specific application:

    Suzuki-Miyaura Coupling: The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a palladium-boron intermediate that undergoes transmetalation and reductive elimination to form the final product.

    Enzyme Inhibition: In biological studies, boronic acids can act as reversible inhibitors of serine proteases by forming a covalent bond with the active site serine residue.

Comparison with Similar Compounds

Structural and Electronic Features

  • (4-Methoxy-2-methylphenyl)boronic Acid (Similarity: 0.93): Lacks the ketone and additional methyl group, resulting in lower steric demand and altered electronic properties .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Contains a methoxyethyl-phenoxy group, enhancing solubility and demonstrating potent inhibition of fungal histone deacetylase (IC₅₀: 1 µM) .

Solubility and Stability

  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Shows good solubility in RPMI with an IC₅₀ of 0.1969 µM against cancer cells, highlighting the role of hydroxyl groups in improving solubility .

Reactivity in Cross-Coupling Reactions

  • The target compound’s steric bulk may slow Suzuki-Miyaura reactions compared to less hindered analogs. For example, (4-(methylthio)phenyl)boronic acid failed to react in similar conditions due to electronic or steric mismatches .
  • Triazole-Substituted Boronic Acids : Demonstrate enhanced β-lactamase inhibition (Ki values comparable to phenyl analogs) due to improved electronic profiles .

Key Research Findings and Implications

  • Antiproliferative Potential: While the target compound lacks reported activity, structural analogs with aromatic systems (e.g., naphthalene, phenanthrene) show potent cytotoxicity, suggesting that modifying the phenyl group’s substituents could unlock similar effects .
  • Fungal HDAC Inhibition: Methoxyethyl-phenoxy substituents in related compounds enhance activity, indicating that the target’s methoxy group could be leveraged for targeted drug design .

Biological Activity

(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid is a compound that belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to hydroxyl and organic moieties. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

The molecular formula of (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid is C11H15BO4C_{11}H_{15}BO_{4}, with a molecular weight of approximately 222.05 g/mol. The structure features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and a ketone functionality. This unique combination of functional groups enhances its reactivity and potential applications in both medicinal chemistry and material science .

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Characteristics
(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acidC11H15BO4Enhanced solubility and reactivity due to methoxy and ketone groups
Phenylboronic AcidC6H7BO2Simple structure; widely used in organic synthesis
3-Aminophenylboronic AcidC6H8BNO2Contains an amino group; used in drug development
4-Hydroxyphenylboronic AcidC6H7B(OH)O2Hydroxyl group enhances solubility; used in sensor applications

Boronic acids have been shown to interact with biological macromolecules, including proteins and enzymes. The presence of the boron atom allows these compounds to form reversible covalent bonds with hydroxyl groups in target proteins, which can lead to inhibition of enzymatic activity. Specifically, (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid may inhibit proteasomes and certain enzymes involved in cancer progression and other diseases .

Therapeutic Applications

Research indicates that this compound could be explored as a lead compound for drug discovery. Its ability to inhibit specific enzymes positions it as a candidate for developing treatments for various conditions, including cancer and bacterial infections. For instance, similar boronic acid derivatives have been evaluated for their effectiveness against β-lactamases, which are enzymes that confer antibiotic resistance in bacteria .

Case Studies

  • Inhibition of β-Lactamases : A study highlighted the use of phenylboronic acids as inhibitors of Klebsiella pneumoniae carbapenemase (KPC-2). Compounds structurally related to (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid demonstrated significant inhibitory activity, enhancing the efficacy of β-lactam antibiotics like cefotaxime against resistant strains .
  • Cancer Therapy : Boronic acids have been investigated for their potential in cancer therapy due to their ability to inhibit proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death .
  • Material Science Applications : Beyond medicinal chemistry, (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid has potential applications in creating materials with unique properties, such as self-healing polymers or specific binding capabilities due to its boron functionality.

Q & A

Q. What are the common synthetic routes for (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-existing boronic acid scaffolds. For example:
  • Intermediate functionalization : Starting with 4-substituted phenylboronic acids (e.g., 4-acetylphenylboronic acid), methoxy and methyl groups can be introduced via nucleophilic substitution or esterification. and describe analogous procedures where acetyl or methoxycarbonyl groups are retained during coupling, yielding products with 76–85% efficiency .
  • Protection strategies : Methoxy groups are often introduced using methylating agents like methyl iodide under basic conditions, while the boronic acid moiety is protected with neopentyl glycol to prevent side reactions .

Q. How is this compound characterized using NMR spectroscopy?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming structure. Key spectral features include:
  • Aromatic protons : Resonances between δ 7.34–8.10 ppm (doublets or singlets, depending on substitution pattern) .
  • Methoxy groups : Sharp singlets at δ 3.76–3.93 ppm .
  • Methyl groups : Singlets at δ 2.53–2.64 ppm for aliphatic methyl groups .
  • Boronic acid protons : Broad signals near δ 12.64–12.85 ppm (DMSO-d₆) .
    Table 1 : Representative NMR Data from Analogous Boronic Acids
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
4-(Methoxycarbonyl)phenyl8.10 (d, J = 1.0 Hz, 4H), 3.93 (s)167.30 (C=O), 51.51 (OCH₃)
4-(Methylthio)phenyl7.86 (d, J = 8.5 Hz, 2H), 2.53 (s)167.51 (C-S), 14.42 (SCH₃)

Q. What purification techniques are effective for this boronic acid?

  • Methodological Answer :
  • Recrystallization : Use methanol/water or DMSO/ether mixtures to isolate crystalline products .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .
  • Acid-base extraction : Utilize the boronic acid’s solubility in basic aqueous solutions (pH > 10) for impurity removal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic effects of substituents:
  • Steric hindrance : The 1-methoxy-2-methyl-1-oxopropan-2-yl group creates torsional strain, reducing coupling efficiency. Optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) to mitigate this .
  • Boronate stability : Simulate hydrolysis kinetics in aqueous/organic biphasic systems to determine optimal reaction pH (typically 8–9) .

Q. How do steric and electronic effects influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :
  • Steric effects : Bulky substituents slow transmetallation. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
  • Electronic effects : Electron-withdrawing groups (e.g., carbonyl) enhance electrophilicity of the boronic acid, improving oxidative addition. Compare Hammett σ values of substituents to correlate reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data?

  • Methodological Answer :
  • Cross-validation : Combine NMR with LC-MS or IR (e.g., B-O stretches at 1340–1390 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides definitive bond-length/angle data, resolving ambiguities in peak assignments .

Q. What are its emerging applications in materials science or drug delivery?

  • Methodological Answer :
  • Polymer synthesis : As a monomer in stimuli-responsive hydrogels (e.g., pH-dependent boronate ester crosslinking) .
  • Prodrug design : The boronic acid moiety can target cancer cell surface lectins or act as a protease inhibitor scaffold .

Safety and Best Practices

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .
  • PPE : Wear nitrile gloves and safety goggles; boronic acids can cause skin/eye irritation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.